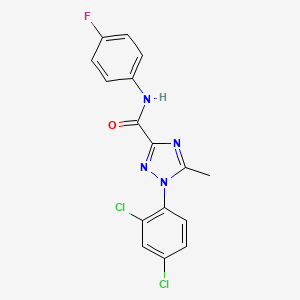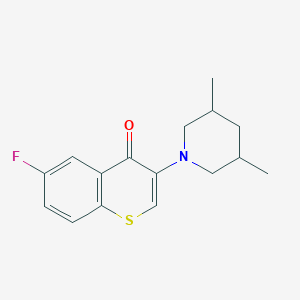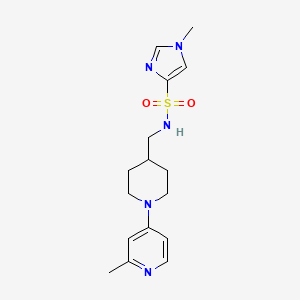
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic organic compound notable for its multi-functional pharmacological properties. It features a quinazolinone core, commonly associated with a wide range of biological activities, and a trifluoromethyl group, which enhances its pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the construction of the quinazolin-4(3H)-one core. This process often involves cyclization reactions starting from anthranilic acid derivatives. The synthesis of 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one can be summarized as follows:
Formation of Quinazolinone Core: : Cyclization of an anthranilic acid derivative with a suitable nitrile.
Introduction of Piperidine: : Substitution reactions incorporating a 3-(piperidin-1-yl)propyl moiety.
Addition of Trifluoromethyl Group: : Formation of the trifluoromethyl-substituted oxadiazole ring, typically involving cyclization of hydrazides with trifluoroacetic acid derivatives.
Industrial Production Methods
Industrially, this compound can be synthesized via batch or continuous processes. Optimization strategies involve improving yield and selectivity through precise control of reaction conditions, including temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one undergoes:
Oxidation and Reduction Reactions: : Both reversible and irreversible processes.
Substitution Reactions: : Primarily nucleophilic substitution on the quinazolinone core and oxadiazole ring.
Cyclization Reactions: : Formation of additional rings or heterocycles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, dichromates.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Transition metals like palladium and platinum in hydrogenation reactions.
Major Products
Oxidation Products: : Oxidized quinazolinone derivatives.
Reduction Products: : Reduced forms of the quinazolinone and oxadiazole rings.
Substitution Products: : Varied derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound serves as a model for studying the synthesis of multi-functionalized heterocycles and complex organic synthesis pathways.
Biology
Biologically, it has been explored for its antimicrobial, antifungal, and antiviral properties, showing promise in the inhibition of various pathogens.
Medicine
In medicine, research has indicated potential uses as an anti-inflammatory, anti-cancer, and neuroprotective agent. Its unique structure allows it to interact with a range of biological targets, making it a candidate for drug development.
Industry
Industrially, it is utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.
Mecanismo De Acción
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one exerts its effects through multiple mechanisms:
Molecular Targets: : It primarily targets enzymes and receptors involved in inflammatory pathways, cancer cell proliferation, and neural protection.
Pathways Involved: : It modulates pathways such as the NF-κB pathway in inflammation, the PI3K/Akt pathway in cancer, and neurotransmitter release in neural tissues.
Comparación Con Compuestos Similares
Unique Aspects
Compared to other quinazolinone derivatives and oxadiazole-containing compounds, 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one stands out due to the presence of both the trifluoromethyl group and the oxadiazole ring, which enhance its stability and biological activity.
List of Similar Compounds
Quinazolin-4(3H)-one: : Basic structure without additional substituents.
5-(trifluoromethyl)-1,3,4-oxadiazole: : Parent compound of the oxadiazole group.
Piperidine Derivatives: : Compounds with varied substituents on the piperidine ring, influencing biological activity.
Propiedades
IUPAC Name |
3-[3-oxo-3-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O3/c20-19(21,22)18-25-24-16(30-18)12-4-3-8-26(10-12)15(28)7-9-27-11-23-14-6-2-1-5-13(14)17(27)29/h1-2,5-6,11-12H,3-4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLWZMOEBOTBRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NN=C(O4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2397425.png)
![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2397426.png)



![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)

methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)


![N-cyclopentyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2397438.png)
![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)

